molecular formula C42H61N11O10 B115088 Sfflrnp CAS No. 140436-66-4

Sfflrnp

カタログ番号: B115088
CAS番号: 140436-66-4
分子量: 880 g/mol
InChIキー: HQIHHNMDIDWQTA-MRNVWEPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sfflrnp (Ser-Phe-Phe-Leu-Arg-Asn-Pro), also known as TRAP (Thrombin Receptor-Activating Peptide), is a synthetic heptapeptide derived from the rat thrombin receptor sequence. It mimics the proteolytically exposed "tethered ligand" domain of the receptor, enabling activation of thrombin-mediated signaling pathways without requiring enzymatic cleavage . Sfflrnp binds to the G protein-coupled receptor PAR-1 (Protease-Activated Receptor 1), triggering downstream responses such as phospholipid hydrolysis, diacylglycerol (DAG) production, and arachidonic acid (AA) release . In IIC9 fibroblasts, Sfflrnp induces a biphasic DAG response: an early transient peak (2-fold increase at 15 seconds) via phosphatidylinositol (PI) hydrolysis and a prolonged phase (3-fold increase at 5 minutes) via phosphatidylcholine (PC) hydrolysis, mirroring the effects of catalytically active α-thrombin .

特性

CAS番号

140436-66-4

分子式

C42H61N11O10

分子量

880 g/mol

IUPAC名

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1

InChIキー

HQIHHNMDIDWQTA-MRNVWEPHSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N

正規SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

他のCAS番号

140436-66-4

配列

SFFLRNP

同義語

Ser-Phe-Phe-Leu-Arg-Asn-Pro
seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline
SFFLRNP

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, leucine, arginine, asparagine, and proline).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Sfflrnp can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC (diisopropylcarbodiimide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptide analogs with modified amino acid sequences.

科学的研究の応用

Sfflrnp has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: The peptide can be used in the production of biomaterials and as a component in various biochemical assays.

作用機序

The mechanism of action of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely depending on the context in which the peptide is used.

類似化合物との比較

Sfflrnp belongs to a family of thrombin receptor-activating peptides with structural and functional variations. Below is a systematic comparison with key analogs:

Structural Analogs

Table 1: Structural Comparison of Sfflrnp with Related TRAPs

Compound Sequence/Modification Species Origin Key Functional Traits Reference
Sfflrnp (RatP7) SFFLRNP Rat Full PAR-1 activation; biphasic DAG/AA response
SFLLRNP (HumanP7) SFLLRNP Human Similar potency to Sfflrnp; minor species-specific efficacy differences
SFFLR (RatP5) SFFLR Rat Partial agonist; induces only early DAG phase (PI hydrolysis)
SFLLR-NH₂ (P5-NH₂) SFLLR-amidated Human Enhanced receptor affinity due to C-terminal amidation
SfflrnP-NH₂ (RatP7-NH₂) SFFLRNP-amidated Rat Prolonged signaling duration vs. non-amidated Sfflrnp

Key Findings:

  • Species-Specific Variations : Human SFLLRNP and rat Sfflrnp exhibit nearly identical functional profiles in activating PAR-1, though subtle differences in receptor binding kinetics may exist due to sequence divergence (Phe vs. Leu at position 2) .
  • Amidation Effects : C-terminal amidation (e.g., SFLLR-NH₂) enhances receptor binding and prolongs signaling, likely by stabilizing peptide-receptor interactions .
  • Truncated Peptides : Shorter analogs like SFFLR (RatP5) activate only the early DAG phase, indicating the C-terminal Asn-Pro residues are critical for sustained PC hydrolysis .
Functional Analogs

Table 2: Functional Comparison of Sfflrnp with Engineered Receptor Systems

Compound/System Mechanism of Action DAG/Arachidonic Acid Response Efficacy vs. α-Thrombin Reference
Sfflrnp Direct PAR-1 activation Biphasic DAG (PI/PC hydrolysis); sustained AA release Matches α-thrombin’s magnitude
Enterokinase-Modified EKTR Protease-independent receptor cleavage Monophasic DAG; delayed AA release (1/5th initial efficacy) Lower initial efficacy, matches at 30 min
α-Thrombin Proteolytic PAR-1 activation Biphasic DAG; rapid AA release Reference standard

Key Findings:

  • Kinetic Differences : Sfflrnp replicates α-thrombin’s biphasic DAG response but requires higher concentrations for equivalent AA release. Enterokinase-modified EKTR systems show delayed and reduced initial AA release, suggesting ligand-independent activation alters pathway engagement .
  • Receptor Saturation : Sfflrnp achieves maximal DAG production at 10 μM, comparable to α-thrombin at 1 NIH unit/mL, but with faster dissociation kinetics .
Critical Analysis of Divergent Results
  • AA Release Efficacy : While Sfflrnp fully replicates α-thrombin’s DAG response, its AA release efficacy is context-dependent. In IIC9 cells, Sfflrnp-induced AA metabolites reach only 20% of α-thrombin’s levels at 5 minutes but match by 30 minutes, indicating temporal divergence in PC hydrolysis regulation .
  • Amidation vs. Non-Amidated Forms: Amidated peptides (e.g., RatP7-NH₂) show prolonged receptor activation, suggesting that post-translational modifications could optimize therapeutic analogs for sustained signaling .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。